3-Amino-2,2-dimethylbutanedioic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
469-41-0 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-amino-2,2-dimethylbutanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-6(2,5(10)11)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
NWZACHOBRMGGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Stereochemical Aspects and Chirality of 3 Amino 2,2 Dimethylbutanedioic Acid
Chiral Centers and Possible Stereoisomers
The structure of 3-Amino-2,2-dimethylbutanedioic acid features a single stereogenic center, also known as a chiral center. This center is located at the third carbon atom (C3), which is bonded to four different substituents:
An amino group (-NH₂)
A hydrogen atom (-H)
A carboxylic acid group (-COOH)
A 2,2-dimethyl-2-carboxyethyl group (-C(CH₃)₂COOH)
The presence of this single chiral center means that the molecule is not superimposable on its mirror image. According to the 2ⁿ rule, where 'n' is the number of chiral centers, this compound can exist as 2¹ = 2 stereoisomers. These two isomers are enantiomers, designated as (R)-3-Amino-2,2-dimethylbutanedioic acid and (S)-3-Amino-2,2-dimethylbutanedioic acid. These enantiomers exhibit identical physical properties such as melting point and solubility in achiral solvents but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral entities.
| Property | Description |
| Chiral Center | C3 |
| Number of Stereoisomers | 2 |
| Type of Isomers | Enantiomers |
| Designations | (R) and (S) |
Enantiomeric Purity Assessment and Control in Synthesis
Controlling the stereochemical outcome of a synthesis to produce a single enantiomer (enantioselective synthesis) and accurately assessing the enantiomeric purity of the product are critical in stereochemistry.
Enantioselective Synthesis: The synthesis of an enantiomerically enriched form of this compound can be approached through methods such as asymmetric hydrogenation of a suitable prochiral precursor. For instance, the asymmetric catalytic hydrogenation of a 2-substituted alkylidene succinate (B1194679) using a chiral rhodium-bisphosphine complex catalyst can yield an (R)- or (S)-succinic acid derivative with high enantiomeric excess. google.com Another established route for synthesizing chiral β-amino acids involves stereoselective reductive Mannich-type reactions, which can create vicinal stereogenic centers with high control. nih.gov
Enantiomeric Purity Assessment: Once synthesized, the enantiomeric purity, often expressed as enantiomeric excess (ee%), must be determined. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. nih.gov The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Several types of CSPs are effective for the separation of underivatized amino acids. sigmaaldrich.com
Another method involves derivatization of the amino acid with a chiral agent to form diastereomers, which can then be separated and quantified using standard achiral chromatography or Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3.2: Common Chiral Stationary Phases (CSPs) for Amino Acid Separation
| CSP Type | Chiral Selector Example | Principle of Separation |
|---|---|---|
| Macrocyclic Glycopeptide | Teicoplanin (e.g., CHIROBIOTIC T) | Multiple interactions including hydrogen bonding, ionic interactions, and steric hindrance within chiral cavities. sigmaaldrich.com |
| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Complexation between the crown ether cavity and the protonated primary amine of the amino acid. chromatographyonline.com |
| Polysaccharide-Based | Amylose or Cellulose derivatives | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. mdpi.com |
Impact of Stereochemistry on Molecular Conformation and Self-Assembly
The absolute configuration at the C3 chiral center dictates the molecule's preferred three-dimensional shape (conformation) and how it organizes in the solid state (self-assembly and crystal packing). While a specific crystal structure for this compound is not publicly available, analysis of a closely related molecule, (S)-2-amino-2-methylsuccinic acid, provides significant insight. nih.govresearchgate.net
In its crystalline form, the molecule exists as a zwitterion, with a protonated ammonium (B1175870) group (NH₃⁺) and two deprotonated carboxylate groups (COO⁻). The conformation of the succinic acid backbone is a critical feature; in (S)-2-amino-2-methylsuccinic acid, it adopts a trans conformation. nih.govresearchgate.net This stereochemistry facilitates the formation of an intramolecular N—H···O hydrogen bond, creating a stable six-membered ring motif. nih.govresearchgate.net
This defined stereochemistry governs the intermolecular interactions that drive self-assembly. The crystal packing is dominated by an extensive network of hydrogen bonds:
O—H···O bonds: Link molecules into chains.
N—H···O bonds: Connect these chains into sheets.
Further N—H···O bonds: Link the sheets into a robust three-dimensional framework. nih.govresearchgate.net
The gem-dimethyl group at the C2 position also influences conformation through the "Thorpe-Ingold effect," which can compress the internal bond angle, thereby affecting the molecule's rotational freedom and steric profile. acs.org This steric bulk can influence how the molecules pack and the stability of the resulting crystal lattice.
Chiral Recognition Studies with this compound
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This principle is the basis for the separation of enantiomers (chiral resolution). wikipedia.org Although specific studies detailing the use of this compound in chiral recognition are not prominent in the literature, established methods would be applicable.
The most common method for resolving a racemic mixture of a chiral acid is through the formation of diastereomeric salts. wikipedia.org The racemic this compound would be reacted with an enantiomerically pure chiral base, such as an alkaloid (e.g., brucine, strychnine) or a chiral amine (e.g., (R)-1-phenylethanamine). This reaction produces a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. These diastereomers have different physical properties, most notably solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the addition of an achiral acid liberates the pure enantiomer of the amino acid.
Chromatographic methods also rely on chiral recognition. As detailed in section 3.2, a chiral stationary phase in an HPLC column recognizes and retains one enantiomer more strongly than the other, enabling their separation. nih.govmdpi.com This interaction between the analyte and the CSP is a direct form of molecular chiral recognition.
Influence of Stereochemistry on Derivatives' Structural Properties
When this compound is used as a building block in the synthesis of larger molecules, such as peptides or other derivatives, its stereochemistry has a profound influence on the properties of the final product.
In peptide synthesis, the amino acid is incorporated into a growing chain via the formation of amide (peptide) bonds. The absolute configuration of each amino acid residue is critical for the peptide's secondary and tertiary structure (e.g., α-helices, β-sheets), which in turn determines its biological function. Using enantiomerically pure (R)- or (S)-3-Amino-2,2-dimethylbutanedioic acid ensures that the resulting peptide has a single, well-defined three-dimensional structure.
The steric hindrance presented by the gem-dimethyl group at the C2 position can significantly affect coupling reactions during peptide synthesis. Studies on the similar compound 3-amino-2,2-dimethylpropionic acid have shown that this steric bulk can lead to side reactions when using conventional coupling reagents. rsc.org The defined stereochemistry at C3, combined with the steric hindrance at C2, would influence the local conformation of the peptide backbone. Furthermore, incorporating this non-proteinogenic amino acid can introduce specific conformational constraints or prevent enzymatic degradation of the peptide, a strategy often used in drug design. iris-biotech.de The use of standard protecting groups, such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), is essential to control the coupling process and prevent unwanted polymerization. peptide.comnih.gov
Reactivity and Derivatization of 3 Amino 2,2 Dimethylbutanedioic Acid
Reactions at the Carboxyl Group
The presence of two carboxyl groups in 3-Amino-2,2-dimethylbutanedioic acid offers multiple sites for modification. However, the gem-dimethyl group at the C2 position introduces significant steric hindrance, leading to differential reactivity between the two carboxyl moieties.
Esterification Reactions
Esterification of this compound is significantly influenced by the steric hindrance around the C2-carboxyl group. Standard Fischer-Speier esterification conditions, which involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, are expected to favor the formation of the monoester at the less hindered C4-carboxyl position. Achieving diesterification would likely require more forcing conditions or alternative strategies.
The gem-dimethyl effect is known to influence the thermodynamics of cyclization reactions, such as anhydride (B1165640) formation from succinic acid derivatives. This effect arises from the relief of intramolecular strain when moving from the diacid to the anhydride. rsc.org For esterification, this steric hindrance makes the carbonyl carbon of the C2-carboxyl group less accessible to nucleophilic attack by the alcohol.
To overcome the steric hindrance, more reactive acylating agents or specialized catalysts may be employed. For instance, conversion of the dicarboxylic acid to its corresponding diacyl chloride or anhydride would enhance reactivity towards alcohols. The use of solid acid catalysts, such as zeolites or ion-exchange resins, has been shown to be effective in the esterification of succinic acid and could be applicable here, potentially offering advantages in terms of product purification and catalyst reusability. researchgate.net
| Starting Material | Alcohol | Catalyst/Reagent | Key Observation |
|---|---|---|---|
| 2,2-Dimethylsuccinic acid | Methanol/Ethanol | Strong Acid (e.g., H₂SO₄) | Formation of mono- and di-esters, with the second esterification being slower due to steric hindrance. google.comnih.gov |
| Bio-succinic acid | Methanol | Ion-exchange resin | Potential for catalyst deactivation with bio-derived starting materials. google.com |
| Succinic acid | Various alcohols | Microwave irradiation with D-Hβ catalyst | High conversion and selectivity to the diester under optimized conditions. researchgate.netresearchgate.net |
Amidation and Peptide Bond Formation
The formation of amides from this compound follows similar principles to esterification, with the less hindered C4-carboxyl group being more reactive towards amines. Direct amidation by heating the dicarboxylic acid with an amine is generally inefficient and requires high temperatures. A more common and effective approach involves the activation of the carboxyl groups.
One strategy is the formation of 2,2-dimethylsuccinic anhydride by heating the corresponding diacid. nih.govsigmaaldrich.com This anhydride can then react with an amine to selectively form the mono-amide at the less hindered carbonyl group. researchgate.netresearchgate.net Subsequent amidation of the remaining carboxylic acid would require a coupling reagent.
For peptide bond formation, where this molecule would be incorporated into a peptide chain, standard peptide coupling reagents are necessary. These reagents, such as carbodiimides (e.g., DCC, EDC) often in combination with additives like HOBt or HOAt, activate the carboxyl group to facilitate nucleophilic attack by the amino group of another amino acid. The steric hindrance at the C2 position would likely necessitate longer reaction times or the use of more potent coupling reagents. Side reactions could be encountered due to this steric hindrance. rsc.org The synthesis of peptides containing β-amino acids, particularly those with substitution at the α (C2) and β (C3) positions, presents unique conformational properties and synthetic challenges. acs.org
| Method | Activating Agent/Reagent | Substrate Example | Outcome/Consideration |
|---|---|---|---|
| Anhydride Ring Opening | Heat (to form anhydride), then Amine | Succinic anhydride | Selective mono-amidation. researchgate.netresearchgate.net |
| Peptide Coupling | Dicyclohexylcarbodi-imide (DCC) / Hydroxybenzotriazole (HOBt) | 3-Amino-2,2-dimethylpropionic acid | Can lead to side reactions due to steric hindrance. rsc.org |
| Direct Amidation | Ynamide coupling reagent | Unprotected amino acids | Allows for peptide synthesis with minimal protecting groups, addressing epimerization issues. chemrxiv.org |
| Carbodiimide-mediated | Carbodiimide | Glutamic acid | In aqueous solutions, can lead to preferential formation of pyroglutamyl peptides. nih.gov |
Decarboxylation Mechanisms
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org For amino acids, this process typically requires heat and can be catalyzed by enzymes or chemical catalysts. quora.comyoutube.com The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation. wikipedia.org
In the case of this compound, there are two carboxyl groups that could potentially be removed. Decarboxylation of the C4-carboxyl group would lead to 3-amino-2,2-dimethylpropanoic acid. Decarboxylation of the C2-carboxyl group would result in 3-aminobutanoic acid (β-aminobutyric acid). The relative ease of these two processes would depend on the reaction conditions and the stability of the respective carbanion intermediates. Generally, decarboxylation is facilitated by the presence of an electron-withdrawing group on the α-carbon. wikipedia.orglibretexts.org
Heating succinic acid to high temperatures (above 300°C) can lead to decarboxylation to form propionic acid. chemcess.com The presence of the amino group and the gem-dimethyl group in this compound will influence the temperature and mechanism of decarboxylation. For instance, the decarboxylation of aminodicarboxylic acids can lead to the formation of other biologically relevant molecules, such as the conversion of glutamic acid to gamma-aminobutyric acid (GABA). quora.com
Reactions at the Amino Group
The amino group at the C3 position is a primary amine and thus exhibits typical nucleophilic character. It can readily undergo reactions such as acylation and alkylation.
Acylation and Protection Strategies
The amino group of this compound can be easily acylated by reacting it with acyl chlorides or acid anhydrides under basic conditions. This reaction is fundamental for introducing various functional groups or for protecting the amine during reactions at the carboxyl groups.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., Piperidine) |
| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd) |
Alkylation Reactions
N-alkylation of the amino group in this compound can be achieved using various alkylating agents, such as alkyl halides. However, direct alkylation of unprotected amino acids can be challenging due to over-alkylation and potential reactions at the carboxyl groups. nih.gov Stoichiometric methods like reductive amination with aldehydes or nucleophilic substitution with alkyl halides are traditional approaches. nih.gov
Modern catalytic methods offer more selective and efficient pathways for N-alkylation. For example, "hydrogen-borrowing" catalysis allows for the direct N-alkylation of amines with alcohols, producing water as the only byproduct. nih.gov This approach has been successfully applied to the N-alkylation of unprotected amino acids. nih.govresearchgate.net The presence of two carboxyl groups in the target molecule adds a layer of complexity, as they can influence the solubility and reactivity of the substrate. The choice of catalyst and reaction conditions would be crucial to achieve selective mono-alkylation at the amino group without esterification of the carboxyl groups. For hindered β-amino acids, specific synthetic routes, such as stereoselective alkylation followed by nucleophilic ring-opening, have been developed to create quaternary stereocenters. nih.gov
Polymerization and Bioconjugation PotentialThe potential of this compound in polymerization or bioconjugation applications has not been explored in the available scientific literature. There are no documented instances of its use as a monomer for polymer synthesis or in conjugation with biological macromolecules.
Due to the absence of specific research findings on this compound for the requested topics, this article cannot be completed at this time.
Advanced Analytical and Spectroscopic Characterization Techniques for 3 Amino 2,2 Dimethylbutanedioic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound with a novel or complex structure like 3-Amino-2,2-dimethylbutanedioic acid, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.
Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR)
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would display separate signals for the two carboxylic acid carbons, the quaternary carbon, the two methyl carbons, the methylene (B1212753) carbon, and the methine carbon. The chemical shifts of these carbons are indicative of their hybridization and chemical environment.
A hypothetical data table based on the structure is presented below:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(O)OH | - | ~175-180 |
| C(O)OH | - | ~175-180 |
| C(CH₃)₂ | - | ~45-50 |
| CH-NH₂ | ~3.5-4.0 | ~50-55 |
| CH₂ | ~2.5-3.0 | ~35-40 |
| CH₃ | ~1.2 | ~20-25 |
| CH₃ | ~1.2 | ~20-25 |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show a correlation between the methine proton (CH-NH₂) and the protons of the adjacent methylene group (CH₂), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms. For example, the proton signal around 1.2 ppm would correlate with the carbon signal around 20-25 ppm, confirming they belong to the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the protons of the methyl groups would show correlations to the quaternary carbon and the methine carbon, establishing the core structure of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high accuracy, confirming its molecular formula of C₆H₁₁NO₄.
| Ion | Calculated m/z |
| [M+H]⁺ | 162.0709 |
| [M+Na]⁺ | 184.0528 |
| [M-H]⁻ | 160.0564 |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms. For this compound, characteristic fragmentation pathways would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and the amino group (NH₂), providing valuable structural information.
Chiroptical Spectroscopy for Enantiomeric Analysis
Information regarding "this compound" is not available in scientific literature.
Following a comprehensive search of chemical databases and scientific literature, no data or research articles were found for the chemical compound "this compound." This indicates that the compound may be novel, not yet synthesized, or not widely studied, and therefore, no information exists on its analytical and spectroscopic characterization.
The provided article outline requires detailed research findings and data from advanced analytical techniques. However, due to the absence of any published research on "this compound," it is not possible to generate the requested scientific article.
It is important to distinguish the requested compound from similarly named molecules for which information is available:
3-Amino-2,2-dimethylpropanoic acid: This compound has a three-carbon propanoic acid backbone.
3-Amino-2,2-dimethylbutanoic acid: This compound has a four-carbon butanoic acid backbone.
The requested compound, This compound , specifies a "butanedioic acid" structure, which implies a four-carbon chain with two carboxylic acid groups (a dicarboxylic acid). This structural difference is significant and highlights the specificity of the initial request.
Without any existing scientific data for "this compound," the generation of a scientifically accurate and informative article as per the detailed outline is not feasible.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Capillary Electrophoresis (CE) and Microchip Electrophoresis (mCE)
Capillary Electrophoresis (CE) and its miniaturized counterpart, Microchip Electrophoresis (µCE), have emerged as powerful analytical techniques for the separation and analysis of a wide range of molecules, including non-proteinogenic amino acids like this compound. These methods offer distinct advantages such as high separation efficiency, rapid analysis times, minimal sample and reagent consumption, and the potential for automation and high-throughput screening. nih.govdiva-portal.org
The fundamental principle of CE is the differential migration of charged analytes in an electrolyte-filled capillary under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes. For a dicarboxylic amino acid such as this compound, its charge will be pH-dependent, allowing for the manipulation of its electrophoretic mobility by adjusting the background electrolyte (BGE) pH.
A significant challenge in the analysis of this compound by CE is its lack of a native chromophore, which precludes direct UV-Vis absorbance detection, a common detection method in CE. nih.gov To overcome this, derivatization with a labeling agent that introduces a fluorescent or UV-absorbing moiety is typically required. nih.gov Alternatively, indirect detection methods can be employed where a chromophoric or fluorophoric additive is included in the BGE. horiba.com Mass spectrometry (MS) can also be coupled with CE (CE-MS) for sensitive and selective detection without the need for derivatization. creative-proteomics.com
Microchip electrophoresis operates on the same principles as conventional CE but is performed on a microfabricated chip, usually made of glass or polymer. nih.gov This format allows for even faster analysis times, reduced sample volumes, and the potential for integration of multiple analytical steps on a single device. nih.gov
Methodology and Research Findings
While specific studies on the CE and µCE analysis of this compound are not prevalent in the literature, methodologies developed for other non-proteinogenic and dicarboxylic amino acids can be adapted. For instance, the separation of a homologous series of α,ω-dicarboxylic acids has been successfully achieved using CE with indirect UV detection. nih.gov
Capillary Electrophoresis (CE):
A common approach for the analysis of non-proteinogenic amino acids involves pre-column derivatization followed by separation. A variety of derivatizing agents are available, each offering different advantages in terms of sensitivity and selectivity.
For the chiral separation of amino acid enantiomers, chiral selectors are added to the background electrolyte. Cyclodextrins and their derivatives are widely used for this purpose in CE. chromatographyonline.comresearchgate.net Chiral ligand exchange capillary electrophoresis (CLE-CE) is another effective technique for enantioseparation of amino acids. chromatographyonline.com
The following table outlines a hypothetical CE method for the analysis of derivatized this compound, based on typical conditions used for similar analytes.
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length) |
| Background Electrolyte (BGE) | 25 mM sodium borate (B1201080) buffer, pH 9.5 |
| Applied Voltage | 25 kV |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | Laser-Induced Fluorescence (LIF) |
| Derivatizing Agent | Fluorescein isothiocyanate (FITC) |
Microchip Electrophoresis (µCE):
The transition from a CE method to a µCE method is generally straightforward, as the separation principles are identical. acs.org The primary adjustments involve the physical dimensions of the separation channel and the applied voltages. µCE offers significantly faster separation times.
A representative µCE method for the analysis of this compound could involve the following parameters:
| Parameter | Condition |
|---|---|
| Microchip Material | Glass with etched channels |
| Separation Channel Dimensions | 50 µm width, 50 µm depth, 7 cm length |
| Background Electrolyte (BGE) | 50 mM Tris-HCl buffer, pH 8.0 |
| Separation Voltage | 1500 V |
| Injection | Electrokinetic (500 V for 10 s) |
| Detection | Integrated Laser-Induced Fluorescence (LIF) |
Illustrative Research Data
The following table presents hypothetical data that could be expected from the CE analysis of derivatized this compound and its potential isomers or related compounds. This data is based on typical performance characteristics observed for the separation of similar amino acid derivatives.
| Analyte | Migration Time (min) | Resolution (Rs) | Limit of Detection (LOD) (nM) |
|---|---|---|---|
| FITC-3-Amino-2,2-dimethylbutanedioic acid | 8.2 | - | 10 |
| FITC-Isomer 1 | 8.5 | 2.1 | 12 |
| FITC-Isomer 2 | 9.1 | 3.5 | 15 |
Biochemical and Biophysical Research Perspectives of 3 Amino 2,2 Dimethylbutanedioic Acid Non Clinical Focus
Exploration as a Non-Proteinogenic Amino Acid Analogue
3-Amino-2,2-dimethylbutanedioic acid is a non-proteinogenic amino acid (NPAA), meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Its structure is notable for two key features that distinguish it from proteinogenic amino acids and make it a subject of significant interest in biochemical and biophysical research. Firstly, it is a β-amino acid, where the amino group is attached to the third carbon (Cβ) of the butanedioic acid backbone, in contrast to α-amino acids where the amino group is on the Cα. Secondly, it possesses a gem-dimethyl group at the Cα position (the second carbon), which introduces significant steric hindrance.
These structural modifications confer unique properties. As an analogue of endogenous dicarboxylic amino acids like aspartic acid, it can be used as a chemical probe to study biological systems. NPAAs are widely employed in the design of conformationally well-defined peptides and serve as tools to investigate protein structure, function, and interactions. ias.ac.innih.gov The synthesis of stereochemically defined β-amino acids is a crucial area of research, as their incorporation into peptides can lead to novel structures with enhanced stability and biological activity. mdpi.comnih.gov The dual identity of this compound as both a β-amino acid and a Cα,α-disubstituted analogue makes it a unique building block for exploring molecular recognition, enzyme mechanisms, and the design of novel biomolecules.
Role in Model Biochemical Pathways and Metabolic Studies (e.g., branched-chain amino acid metabolism)
In metabolic studies, amino acid analogues are invaluable tools for elucidating pathway dynamics and enzyme mechanisms. Given its structure as a derivative of butanedioic acid (succinate), this compound is a direct analogue of key metabolites in the citric acid cycle and amino acid metabolism. Studies on related dicarboxylic acids and their esters have shown they can be taken up by cells and enter metabolic pathways, allowing researchers to trace carbon flow and study metabolic regulation. nih.gov
The compound can be investigated as a potential modulator of pathways involving aspartate, a structurally similar amino acid. D-aspartate, for instance, has been shown to play significant roles in neuroendocrine signaling and reproductive physiology. mdpi.comnih.govnih.gov An analogue like this compound, particularly with its gem-dimethyl group preventing typical enzymatic degradation, could serve as a stable probe or competitive inhibitor to study the receptors and enzymes involved in D-aspartate signaling. nih.gov Furthermore, dicarboxylic acid analogues are known to interact with mitochondrial transport proteins, suggesting this compound could be used to study the kinetics and specificity of mitochondrial dicarboxylate carriers that transport succinate (B1194679), fumarate, and malate. nih.gov While not a direct analogue of canonical branched-chain amino acids (BCAAs), its bulky alkyl group could be used to probe the steric tolerance of enzymes in BCAA catabolism, such as aminotransferases.
Investigations into Chiral Recognition in Biological Systems (e.g., enzyme-substrate interactions)
Chirality is fundamental to biological specificity. This compound is a chiral molecule, with the stereocenter located at the C3 carbon bearing the amino group. The specific spatial arrangement of its functional groups—two carboxylates, one amine, and the carbon backbone—is critical for its interaction with the chiral binding pockets of enzymes and receptors. The principles of chiral recognition dictate that one enantiomer (R or S) will have a significantly higher affinity for a specific biological target than the other. nih.gov
Research on the chiral recognition and separation of β-amino acids has demonstrated the high degree of stereoselectivity that can be achieved in molecular interactions. nih.gov Enzymes, in particular, exhibit exquisite stereospecificity. For example, studies on the inhibition of aspartate aminotransferase by the D- and L-enantiomers of hydrazinosuccinate, an aspartic acid analogue, revealed profoundly different mechanisms and potencies of inhibition, underscoring the importance of substrate chirality. nih.gov Therefore, the separate investigation of the (3R) and (3S) enantiomers of this compound is essential. Each enantiomer would be expected to interact differently with enzymes that process dicarboxylic acids, such as aspartate racemase, aminotransferases, or dehydrogenases, potentially acting as a stereospecific inhibitor or substrate analogue.
Studies on its Potential as an Enzyme Inhibitor or Modulator (e.g., mitochondrial complex I inhibition in in vitro or model systems, excluding human clinical trials)
The structural design of this compound makes it a prime candidate for investigation as an enzyme inhibitor or modulator, particularly within mitochondrial metabolism. Dicarboxylic acid analogues are known to act as competitive inhibitors of mitochondrial carriers and enzymes that bind or transport substrates like succinate or malate. nih.gov The presence of two carboxyl groups in this compound suggests it could compete with endogenous dicarboxylates for the active sites of such proteins.
Furthermore, substrate analogues are a well-established class of enzyme inhibitors. Pyruvate (B1213749) analogues, for example, have been developed as specific inhibitors of pyruvate dehydrogenase, a key mitochondrial enzyme, without significantly affecting other related dehydrogenases. oncotarget.com Similarly, analogues of aspartic acid can inhibit critical enzymes in amino acid biosynthesis pathways, such as aspartate semialdehyde dehydrogenase, which is a target in microorganisms. nih.gov this compound could be explored as an inhibitor of enzymes that utilize aspartate or succinate as substrates. The gem-dimethyl group could serve to enhance binding affinity through hydrophobic interactions or to lock the molecule into a conformation that is inhibitory but cannot be turned over, effectively blocking the enzyme's active site. While specific studies on mitochondrial complex I are lacking for this compound, various substrate analogues and small molecules are known to inhibit different complexes of the electron transport chain in model systems. researchgate.netsigmaaldrich.com
Integration into Peptidomimetics and Engineered Peptide Structures
One of the most promising applications of this compound is in the field of peptidomimetics and the design of novel folded molecular architectures known as foldamers. nih.govlifechemicals.com The incorporation of NPAAs is a key strategy for creating peptides with enhanced stability, predictable conformations, and improved biological activity. nih.govmdpi.comnih.gov
The conformation of a peptide backbone is described by the torsional angles phi (φ) and psi (ψ) of its constituent amino acid residues. The gem-dimethyl group at the C2 position of this compound severely restricts the range of accessible φ and ψ angles, a phenomenon well-documented for Cα,α-disubstituted α-amino acids like α-aminoisobutyric acid (Aib). ias.ac.inresearchgate.net This steric constraint, often referred to as the Thorpe-Ingold effect, entropically favors specific, ordered conformations by reducing the number of available unfolded states. acs.orgnih.govucla.edu
While Aib strongly promotes the formation of α-helices and 3₁₀-helices in peptides made of α-amino acids, the incorporation of a β-amino acid like this compound would lead to different, but equally well-defined, secondary structures. ias.ac.inresearchgate.net Peptides composed of β-amino acids are known to form stable helices, such as the 14-helix, which has a different pitch and side-chain arrangement compared to the α-helix. nih.gov The powerful conformational constraint imposed by the gem-dimethyl group would be expected to make this compound a potent nucleator of β-peptide secondary structures.
Table 1: Conformational Preferences of Representative Constrained Amino Acids This table is interactive. You can sort and filter the data.
| Amino Acid Analogue | Structural Feature | Preferred Torsion Angles (φ, ψ) | Resulting Secondary Structure |
|---|---|---|---|
| α-Aminoisobutyric acid (Aib) | Cα,α-dimethyl | Helical regions (≈ ±57°, ±47°) | 3₁₀-helix, α-helix |
| (S)-α-Methylvaline | Cα-methyl, chiral | Left-handed helical region | Left-handed (M) 3₁₀-helix |
| Diethylglycine | Cα,α-diethyl | Extended region | Planar C5-conformation |
| D-Proline | Cyclic side chain | Restricted (φ ≈ +60°) | β-turn (Type I' or II') |
| β³-Amino acids | Homologated backbone | N/A | 14-helix |
| This compound | β-amino, Cα,α-dimethyl | Highly restricted (Predicted) | Stable β-peptide turns or helices |
The ability to control peptide folding with high precision allows for the de novo design of novel molecular architectures with specific functions. nih.gov By incorporating conformationally rigid building blocks like this compound, researchers can construct peptidomimetics that mimic the secondary structure of a protein's active site. mdpi.comnih.gov These molecules can act as potent and selective inhibitors of protein-protein interactions, which are notoriously difficult targets for traditional small molecules. nih.gov
The predictable structures formed by β-peptides (foldamers) are resistant to degradation by proteases, which typically recognize and cleave peptide bonds between α-amino acids. nih.gov This proteolytic stability is a major advantage in the development of peptide-based therapeutics. The dicarboxylic nature of this compound offers additional design possibilities, such as forming intramolecular salt bridges to further stabilize a folded structure or providing two distinct points of attachment for creating complex, macrocyclic, or branched peptide architectures. nih.gov The use of such constrained, unnatural building blocks is essential for expanding the structural and functional diversity of peptides beyond what is found in nature. researchgate.net
Context in Astrobiology and Prebiotic Chemical Evolution
The study of molecules relevant to the origin of life extends far beyond the 20 to 22 proteinogenic amino acids that form the basis of terrestrial biology. Astrobiology and prebiotic chemistry investigate the full spectrum of organic compounds that could have formed abiotically in the early solar system and been delivered to a nascent Earth. In this context, non-proteinogenic amino acids—those not used in protein synthesis by modern life—are of significant interest as they provide a window into the chemical inventory available for the emergence of life. This compound, a structurally complex non-proteinogenic amino acid, serves as a compelling theoretical example for exploring the plausible diversity of prebiotic molecules.
While direct detection of this compound in extraterrestrial samples has not been reported, its molecular structure contains features characteristic of amino acids identified in carbonaceous chondrite meteorites. Analyses of meteorites such as the Murchison and Aguas Zarcas have revealed a remarkable diversity of organic molecules, including dozens of unique amino acids. nasa.govresearchgate.net Many of these are rare or absent in Earth's biosphere, confirming their extraterrestrial origin. nasa.gov
The key to understanding the potential prebiotic relevance of this compound lies in comparing its structure to known meteoritic amino acids:
Dicarboxylic Acid Structure: This compound is a dicarboxylic acid, a class of molecules that has been identified in meteorites. The presence of monoamino alkandioic acids (amino acids with two carboxyl groups) in the Murchison meteorite demonstrates that abiotic synthetic processes on meteorite parent bodies can produce amino acids with multiple acidic functionalities. nih.gov
β-Amino Acid Configuration: The amino group in this compound is in a beta position relative to one of the carboxyl groups. The Murchison and Orgueil meteorites contain β-amino acids, such as β-alanine and β-amino-n-butyric acid. nih.govnih.gov The presence of these compounds indicates that formation pathways for amino acids other than the alpha-substituted types were active in prebiotic environments.
Branched-Chain and Dimethylated Structure: A defining characteristic of meteoritic amino acids is the prevalence of branched-chain isomers. nih.gov Furthermore, several dimethylated amino acids have been conclusively identified, including 2-amino-2,3-dimethylpentanoic acid and 3,3′-diaminoisobutanoic acid. nih.govresearchgate.net This confirms that methylation, including the formation of gem-dimethyl groups (two methyl groups on the same carbon), is a feature of abiotic extraterrestrial chemistry.
The synthetic pathways leading to the vast array of amino acids in meteorites are thought to involve processes like the Strecker-cyanohydrin synthesis for α-amino acids. nih.gov The sheer diversity and the presence of nearly all possible structural isomers for a given number of carbon atoms suggest a synthetic process based on the random combination of simpler precursors like hydrogen cyanide, ammonia, and various aldehydes and ketones. nih.gov Given this combinatorial nature, the abiotic formation of a substituted dicarboxylic acid like this compound is plausible within the chemical reaction networks occurring on meteorite parent bodies.
The potential existence of such complex molecules in the prebiotic environment underscores a fundamental question in the origin of life: why was a specific subset of simpler, proteinogenic α-amino acids selected for biological roles from a much larger and more diverse pool? nih.gov The study of non-proteinogenic amino acids, including theoretical molecules like this compound, is therefore crucial for defining the scope of the prebiotic chemical landscape and understanding the selective pressures that may have driven the emergence of life's specific biochemistry.
No Publicly Available Research Found on the Non-Clinical Applications of this compound
Despite a comprehensive search of publicly available scientific literature and chemical databases, no specific research or application data could be found for the chemical compound "this compound" within the requested non-clinical fields of advanced materials and chemical synthesis.
The investigation sought to detail the compound's utility in the following areas:
Applications in Advanced Materials and Chemical Synthesis Non Clinical Focus
Applications in Flavor and Fragrance Chemistry (as a derivative)
The searches did not yield any specific studies, patents, or publications detailing the use of 3-Amino-2,2-dimethylbutanedioic acid for these purposes. General information on related topics, such as the use of other amino acids in asymmetric synthesis, chiral polymers, and catalysis, is available but does not specifically address the compound .
This lack of information suggests that this compound may be a novel or highly specialized compound with limited research published in the public domain concerning these particular applications. Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on this subject based on the currently accessible information.
Future Research Directions and Emerging Areas for 3 Amino 2,2 Dimethylbutanedioic Acid
Development of Sustainable and Green Synthesis Methodologies
The development of environmentally friendly methods for synthesizing amino acids and their derivatives is a key area of research. acs.orgrsc.org Current efforts focus on reducing the use of hazardous reagents, minimizing waste, and employing renewable resources. For instance, research has explored the synthesis of glycine (B1666218) derivatives through green procedures that are more environmentally friendly. acs.org Another approach involves the catalytic fixation of molecular dinitrogen and carbon dioxide to produce simple amino acids like glycine and alanine (B10760859) under mild conditions, representing a sustainable alternative to traditional industrial processes. rsc.org Future work in this area for novel compounds like 3-Amino-2,2-dimethylbutanedioic acid would likely involve biocatalysis, flow chemistry, and the use of greener solvents and reagents.
Exploration of Novel Derivatizations for Enhanced Academic Utility
The derivatization of amino acids is crucial for enhancing their properties for analytical and academic purposes. rsc.orgrsc.orgresearchgate.netconsensus.appsigmaaldrich.com Novel methods are being developed to modify the functional groups of amino acids, such as the amino, carboxyl, and side-chain groups, to improve their hydrophobicity, basicity, and detectability. rsc.orgrsc.orgresearchgate.netconsensus.appsigmaaldrich.com For example, derivatization with reagents like 1-bromobutane (B133212) allows for sensitive detection using liquid chromatography/tandem mass spectrometry (LC-MS/MS). rsc.orgrsc.orgresearchgate.netconsensus.appsigmaaldrich.com The exploration of new derivatization strategies for specific unnatural amino acids could unlock new applications in proteomics, metabolomics, and drug discovery. rsc.org
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Advanced spectroscopic probes are essential for monitoring the dynamics of reactions involving amino acids in real-time. Fluorescent probes are particularly valuable due to their high sensitivity and selectivity. nih.govnih.gov Researchers are designing novel probes that can specifically recognize and report on the presence and transformation of amino acids and their derivatives in complex biological environments. nih.govnih.govacs.org For instance, binaphthyl amine-based fluorescent probes have been synthesized for the chiral recognition of specific amino acids like lysine. nih.gov Future research could focus on developing probes that can monitor the synthesis or biochemical interactions of specific non-proteinogenic amino acids within cellular systems.
Integration with Artificial Intelligence and Machine Learning in Compound Design and Prediction
Broader Understanding of its Biochemical Roles in Non-Human Model Organisms or in vitro Systems
Unnatural amino acids and their derivatives are increasingly being studied for their potential biochemical roles and applications. rsc.orgamerigoscientific.comnih.govfeedchannel.online While the specific biochemical functions of this compound are not documented, research on other synthetic amino acids involves their incorporation into proteins to create novel biocatalysts or therapeutics with enhanced stability and activity. rsc.org In vitro studies and experiments in non-human model organisms are crucial for elucidating the metabolic fate, potential toxicity, and mechanism of action of new amino acid derivatives. nih.gov Future studies could explore how such compounds interact with metabolic pathways or protein synthesis machinery. wikipedia.org
Potential in Supramolecular Chemistry and Self-Assembling Systems
Amino acids and their derivatives are fundamental building blocks in supramolecular chemistry due to their ability to form well-defined, non-covalent interactions such as hydrogen bonding. mdpi.comnih.govmdpi.comrsc.orgacs.org These interactions can drive the self-assembly of molecules into complex, ordered structures like hydrogels and layered materials. nih.govmdpi.comrsc.org The specific stereochemistry and functional groups of amino acids can be used to control the architecture and properties of these supramolecular systems. acs.org While there is no specific literature on the role of this compound in this field, its structure suggests potential for forming interesting self-assembling systems, a direction that could be explored in future research.
Q & A
Q. What are the defining structural features of 3-amino-2,2-dimethylbutanedioic acid, and how do they influence its reactivity?
The compound features a cyclobutane ring substituted with an amino group (-NH₂) and two carboxylic acid groups (-COOH) at the 1- and 3-positions, along with methyl groups at the 2-position. This strained cyclobutane ring enhances reactivity in ring-opening or functionalization reactions, while the amino and carboxylic acid groups enable participation in nucleophilic substitutions, amidation, or coordination chemistry. The steric hindrance from the methyl groups may slow certain reactions, requiring optimized conditions (e.g., elevated temperatures or catalysts) .
Q. What are the standard synthetic routes for this compound, and what reagents are critical for yield optimization?
Synthesis typically involves multi-step pathways, including:
- Oxidation : Use of potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce carboxylic acid groups .
- Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for intermediate reduction steps .
- Substitution : Alkyl halides or acyl chlorides for functional group modifications . Yield optimization requires precise temperature control (e.g., 50–80°C for oxidation) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in experimental models (e.g., enzyme vs. cell-based assays) or compound purity. To address this:
- Standardize assays : Use isogenic cell lines or recombinant enzymes to minimize variability.
- Validate purity : Employ high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection .
- Mechanistic studies : Conduct X-ray crystallography or nuclear magnetic resonance (NMR) to confirm target binding modes .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?
SAR analysis should include:
- Derivatization : Synthesize analogs (e.g., esterified carboxylic acids or Boc-protected amines) to probe functional group contributions .
- Computational modeling : Density functional theory (DFT) to assess steric/electronic effects on reactivity.
- Biological screening : Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) .
Q. How can researchers optimize the stability of this compound under physiological conditions?
Stability testing should involve:
- pH-dependent degradation studies : Use buffers (pH 1–9) to simulate gastrointestinal or intracellular environments.
- Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Protective formulations : Encapsulation in liposomes or complexation with cyclodextrins to enhance solubility and reduce hydrolysis .
Q. What advanced techniques are suitable for analyzing interactions between this compound and biological targets?
- Surface plasmon resonance (SPR) : Real-time monitoring of binding kinetics with immobilized receptors .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
- Cryo-electron microscopy (cryo-EM) : Resolve structural changes in large protein complexes upon ligand binding .
Q. How can enantiomeric purity of synthesized this compound derivatives be rigorously confirmed?
- Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases and a polar mobile phase.
- Circular dichroism (CD) spectroscopy : Compare optical activity against enantiopure standards .
- Single-crystal X-ray diffraction : Resolve absolute configuration for definitive confirmation .
Methodological Guidelines
- Synthetic protocols : Prioritize continuous flow reactors over batch systems for oxidation/reduction steps to improve reproducibility and safety .
- Analytical validation : Cross-validate purity assessments using orthogonal techniques (e.g., HPLC + NMR integration) .
- Biological assays : Include positive controls (e.g., known enzyme inhibitors) and statistical replicates (n ≥ 3) to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
